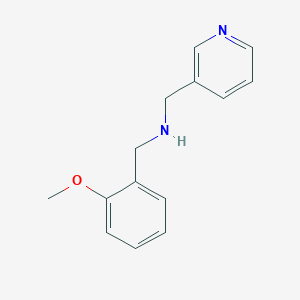

(2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

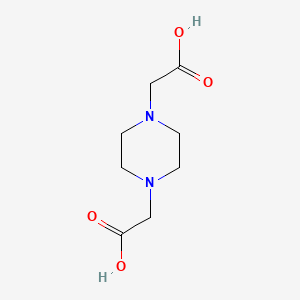

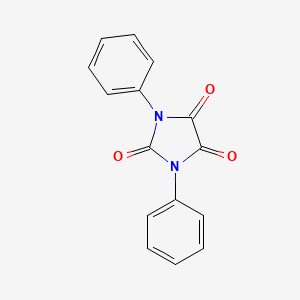

“(2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine” is a chemical compound with the molecular formula C14H16N2O and a molecular weight of 228.29 . It is provided by several suppliers for research purposes .

Synthesis Analysis

While specific synthesis methods for “(2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine” were not found, there are general methods for synthesizing substituted pyridines . These methods involve the remodeling of (Aza)indole/Benzofuran skeletons . Another method involves challenging nucleophiles in cross-coupling arylations .Molecular Structure Analysis

The InChI key for this compound is JYSAUAOMUUOHEL-UHFFFAOYSA-N . The canonical SMILES representation is COC1=CC=CC=C1CNCC2=CN=CC=C2 .Physical And Chemical Properties Analysis

The predicted boiling point of this compound is 358.3±27.0 °C, and its predicted density is 1.092±0.06 g/cm3 . The compound has a predicted pKa of 7.54±0.20 .科学的研究の応用

Manganese(II) Complexes

A study by Wu et al. (2004) synthesized manganese(II) complexes using ligands derived from aminomethylpyridine, including a ligand similar to (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine. These complexes were explored for their structures and magnetic properties, finding that the ether oxygen atom does not coordinate to the Mn(II) centre in some cases. The complexes exhibited varied magnetic interactions, including antiferromagnetic and weak ferromagnetic interactions (Wu, Bouwman, Mills, Spek, & Reedijk, 2004).

Diiron(III) Complexes for Methane Monooxygenases

Sankaralingam and Palaniandavar (2014) reported on diiron(III) complexes with tridentate 3N ligands, serving as functional models for methane monooxygenases. These complexes, including derivatives similar to (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine, were tested for selective hydroxylation of alkanes, demonstrating efficient catalysis and good alcohol selectivity (Sankaralingam & Palaniandavar, 2014).

Platinum(II) and Palladium(II) Complexes

Ghani and Mansour (2011) synthesized Pt(II) and Pd(II) complexes using ligands like (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine, exploring their potential as anticancer compounds. These complexes were studied for their molecular structures, vibrational frequencies, and cytotoxicity, showing activity against various cancer cell lines (Ghani & Mansour, 2011).

3D-QSAR Studies on c-Met Active Site

Lee et al. (2013) conducted 3D-QSAR studies on chemical features of pyridine-2-amines in the external region of c-Met active site. The study evaluated the inhibitory potency of compounds, including those related to (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine, for their potential in therapeutic applications (Lee, Lee, Kim, & Chae, 2013).

Palladium(II) Complexes as Catalysts

Nyamato et al. (2015) developed potential hemilabile (imino)pyridine Palladium(II) complexes, including derivatives of (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine, as selective ethylene dimerization catalysts. The study integrated both experimental and theoretical approaches, revealing high catalytic activities in selective ethylene dimerization (Nyamato, Ojwach, & Akerman, 2015).

Antioxidant and Acetylcholinesterase Inhibitory Properties

Méndez and Kouznetsov (2015) investigated the antioxidant and acetylcholinesterase inhibitory properties of γ-pyridinyl amine derivatives, including compounds related to (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine. The study identified compounds with significant antioxidant capacity and moderate AChE inhibitory properties (Méndez & Kouznetsov, 2015).

Ruthenium Complexes as Catalysts

Sole et al. (2019) synthesized novel air-stable ruthenium(II) complexes bearing tridentate ligands related to (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine. These complexes were studied for their catalytic activity, particularly in hydrogenation reactions, showcasing efficient and selective catalytic properties (Sole, Bortoluzzi, Spannenberg, Tin, Beghetto, & de Vries, 2019).

Cobalt(II) Complexes for Polymerisation

Ahn et al. (2016) explored Cobalt(II) complexes containing N,N-di(2-picolyl)amine-based ligands, including those akin to (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine, for their application in methyl methacrylate polymerisation. These complexes demonstrated varied catalytic activities and yielded syndiotactic poly(methylmethacrylate) (Ahn, Choi, Jung, Nayab, & Lee, 2016).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-1-pyridin-3-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-17-14-7-3-2-6-13(14)11-16-10-12-5-4-8-15-9-12/h2-9,16H,10-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYSAUAOMUUOHEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNCC2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353963 |

Source

|

| Record name | 1-(2-Methoxyphenyl)-N-[(pyridin-3-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Methoxybenzyl)-1-(pyridin-3-yl)methanamine | |

CAS RN |

353779-38-1 |

Source

|

| Record name | 1-(2-Methoxyphenyl)-N-[(pyridin-3-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B1361812.png)

![6-Chloro-2-hydrazinylbenzo[d]thiazole](/img/structure/B1361818.png)

![Methyl 4'-chloro[1,1'-biphenyl]-4-carboxylate](/img/structure/B1361821.png)